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Introduction
Primary cilia are microtubule-based organelles that function as cellular antennae, sensing and

transducing a wide array of extracellular signals.[1][2] The assembly of a primary cilium, a

process known as ciliogenesis, is intricately linked to the cell cycle and originates from the

mother centriole of the centrosome.[1][3] The mother centriole, upon cell cycle exit, matures

into a basal body, which then docks to the cell membrane to initiate the growth of the ciliary

axoneme.[3] This process requires a precise orchestration of numerous proteins. Among these,

Centrosomal Protein 63 (CEP63) has emerged as a critical factor. While not a direct

component of the ciliary axoneme, CEP63's function is foundational to ciliogenesis, primarily

through its essential role in centriole duplication and maturation.[4][5][6]

Mutations in the CEP63 gene are associated with autosomal recessive primary microcephaly

(MCPH) and Seckel syndrome, developmental disorders characterized by severe growth

retardation and reduced brain size.[7][8] These pathologies underscore the importance of

CEP63's functions, which are linked to mitotic fidelity and the maintenance of neural progenitor

cell populations.[8] This technical guide provides an in-depth exploration of CEP63's function in

the context of ciliogenesis, detailing its molecular interactions, presenting quantitative data from

key experiments, and outlining relevant experimental protocols.
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Core Function: Ensuring Centriole Integrity for
Ciliogenesis
The formation of a cilium is contingent on the availability of a mature mother centriole to serve

as a basal body.[3] Therefore, the process of centriole duplication during the cell cycle is a

fundamental prerequisite for ciliogenesis in the subsequent cell generation. CEP63's primary

role lies in ensuring the fidelity of this duplication process.[4][6][9]

Studies in human and mouse cells have demonstrated that the depletion of CEP63 leads to

inefficient centriole duplication, resulting in a significant increase in cells with fewer than the

normal complement of centrioles.[4][7][9] This centriole deficit directly impairs the potential for

ciliogenesis. In specialized multiciliated cells, which generate hundreds of basal bodies, the

CEP63 paralogue, Deup1, governs the large-scale de novo centriole biogenesis required for

their function, highlighting an evolutionary adaptation of the core CEP63-mediated duplication

machinery.[10][11]

Molecular Interactions and Signaling Pathway
CEP63 functions as a scaffold protein at the centrosome, orchestrating the recruitment of key

factors for centriole duplication. Its most well-characterized interaction is with CEP152, another

protein linked to primary microcephaly.[4][9][12]

The CEP63-CEP152 Complex: CEP63 and CEP152 form a stable complex that localizes as

a distinct ring around the proximal end of the parental centriole.[9][12] This interaction is

interdependent; the localization of CEP152 to the centrosome requires CEP63, and

conversely, CEP63 localization depends on CEP152.[4][9] This complex acts as a platform

for the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole biogenesis.

[10][11]

Upstream of SAS-6 Recruitment: The CEP63-CEP152 complex functions upstream of the

recruitment of SAS-6, a protein essential for the formation of the cartwheel structure of the

nascent procentriole.[4][5][9] Depletion of CEP63 or CEP152 impairs the recruitment of SAS-

6, leading to duplication failure.[4]

Role in Distal Appendage Formation: While primarily located at the proximal end, CEP63

also influences the distal end of the mother centriole, which is the site of ciliogenesis
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initiation. It is involved in the recruitment of proteins that form the distal appendages,

structures essential for anchoring the basal body to the cell membrane.[3][13][14] For

instance, the distal appendage protein CEP90 requires CEP63 for its recruitment to the

centrosome.[13] This positions CEP63 as a crucial link between centriole duplication and the

initial steps of cilium assembly.

Interaction with Ciliogenesis Regulators: CEP63's influence extends to interactions with

proteins that directly regulate the ciliary gate. It interacts with CCDC57, a protein that also

associates with microtubules and is required for both centriole duplication and cilium

assembly.[15] Furthermore, the network of proteins at the distal end of the centriole, whose

assembly is influenced by CEP63, must overcome negative regulators of ciliogenesis like

CP110.[16][17] The proper formation of distal appendages is required to remove CP110,

allowing the ciliary axoneme to extend.[13]

Signaling Pathway Diagram
The following diagram illustrates the hierarchical recruitment of proteins and the central role of

the CEP63/CEP152 complex in centriole duplication, a critical upstream event for ciliogenesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9484695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3566309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621283/
https://pubmed.ncbi.nlm.nih.gov/32402286/
https://pubmed.ncbi.nlm.nih.gov/18694559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3987787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621283/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mother Centriole Procentriole Formation

Ciliogenesis Initiation

CEP63 CEP152

Forms
Complex

Distal Appendage
Proteins (e.g., CEP90)

Promotes
Recruitment

Plk4

Recruits

SAS-6
Recruits New Centriole

(Future Mother Centriole)
Initiates

Mature Mother
Centriole Recruits

Ciliary Vesicle
Docking

Enables
Primary Cilium

Assembly

Leads to

Experimental Perturbation

Data Collection

Data Analysis

Hypothesis:
CEP63 is required for ciliogenesis

CEP63 Knockdown
(e.g., siRNA in RPE1 cells)

Control
(e.g., Scrambled siRNA)

Induce Ciliogenesis
(Serum Starvation)

Immunofluorescence Staining
(Cilia, Centrosomes)

Western Blot
(Confirm CEP63 depletion)

Co-Immunoprecipitation
(Assess protein interactions)

Quantify Ciliation Frequency
& Centriole Number Quantify Protein Levels Assess Interaction Strength

Conclusion:
CEP63 is essential for centriole
duplication, a prerequisite for

efficient ciliogenesis.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b607335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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